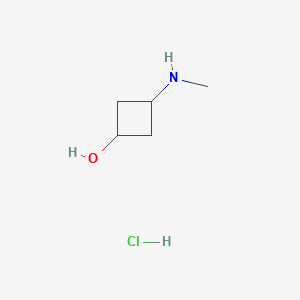

trans-3-(Methylamino)cyclobutanol hydrochloride

Description

The exact mass of the compound trans-3-(Methylamino)cyclobutanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-3-(Methylamino)cyclobutanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Methylamino)cyclobutanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIPSOYGGVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-99-3, 1408075-73-9 | |

| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-3-(Methylamino)cyclobutanol hydrochloride chemical properties

Technical Whitepaper: trans-3-(Methylamino)cyclobutanol Hydrochloride

Executive Summary & Chemical Profile

trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) is a high-value, bifunctional building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other conformationally restricted small molecule drugs.[1]

Unlike flexible linear amino alcohols, the cyclobutane core introduces defined vectors for the hydroxyl and methylamino groups. This "puckered" ring system acts as a bioisostere for propyl chains while reducing entropic penalties upon protein binding.

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | trans-3-(Methylamino)cyclobutan-1-ol hydrochloride |

| CAS Number | 1408076-19-6 (HCl salt); 166826-62-0 (Free base generic) |

| Molecular Formula | C₅H₁₁NO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes |

| Stereochemistry | trans-1,3-disubstitution (Pseudo-axial/Pseudo-equatorial) |

| pKa (Calc.) | ~9.5 (Amine), ~14.8 (Alcohol) |

Synthesis & Stereochemical Control

The synthesis of trans-1,3-disubstituted cyclobutanes is thermodynamically challenging.[1] In the puckered cyclobutane conformation, the cis-isomer (diequatorial substituents) is generally lower in energy than the trans-isomer (axial/equatorial). Therefore, direct reductive amination often yields the cis-isomer as the major product.

To access the trans-isomer with high fidelity, two primary strategies are employed: Thermodynamic Separation or Stereochemical Inversion (Mitsunobu) .

Strategy A: The Mitsunobu Inversion (High Fidelity)

This route is preferred for small-scale, high-purity requirements.[1] It relies on synthesizing the cis-alcohol first and then inverting the stereocenter at C1.

-

Starting Material: 3-Oxocyclobutanecarboxylic acid.[1]

-

Curtius Rearrangement: Conversion to the protected amine (cis-selective reduction usually precedes or follows).

-

Inversion: The cis-alcohol is subjected to Mitsunobu conditions (DIAD/PPh₃) with a benzoate nucleophile to invert C1 to trans.

-

Deprotection: Hydrolysis of the ester and Boc-group removal.

Strategy B: Reductive Amination & Crystallization (Industrial)

Used for bulk scale-up where chromatography is avoided.[1]

-

Reaction: 3-Hydroxycyclobutanone + Methylamine + Reducing Agent (NaBH(OAc)₃).[1]

-

Challenge: Produces ~3:1 mixture of cis:trans.

-

Purification: The trans-isomer is isolated via fractional crystallization of the hydrochloride salt from EtOH/EtOAc or Isopropanol.

Visual Workflow: Synthetic Pathways

Caption: Figure 1. Dual synthetic strategies. Route A utilizes solubility differences for separation, while Route B employs stereochemical inversion to force the trans-configuration.

Analytical Validation (Self-Validating Protocols)

Distinguishing cis vs. trans isomers in 1,3-substituted cyclobutanes is a common pitfall. You cannot rely solely on retention time.

NMR Spectroscopy Logic

The cyclobutane ring exists in a puckered "butterfly" conformation.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

-

Cis-Isomer: The methine protons at C1 and C3 are on the same face of the ring (pseudo-diaxial). They exhibit a strong NOE correlation .

-

Trans-Isomer: The methine protons are on opposite faces (one axial, one equatorial). They exhibit weak or no NOE correlation .

-

-

Coupling Constants (

):-

The methine proton signals for the trans isomer typically appear downfield relative to the cis isomer due to anisotropic deshielding by the opposing substituent.

-

Decision Tree for Isomer Assignment

Caption: Figure 2. Stereochemical assignment via 1D and 2D NMR. The spatial proximity of methine protons is the definitive differentiator.

Handling, Stability, & Safety

-

Hygroscopicity: As a secondary amine hydrochloride salt with a free hydroxyl group, the compound is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]

-

Stability: The trans-isomer is kinetically stable in solid form.[1] However, in solution (particularly basic or protic media at high temperatures), trace isomerization to the thermodynamically favored cis-isomer may occur over extended periods [1].

-

Safety: Irritant to eyes and skin.[4] Standard PPE (gloves, goggles, fume hood) is mandatory.

Applications in Drug Design

The trans-3-(methylamino)cyclobutanol scaffold is a critical tool for "Escape from Flatland" strategies in medicinal chemistry.[1]

-

Vector Control: Unlike a propyl chain, the cyclobutane ring fixes the angle between the amine and alcohol vectors (~145° for trans vs ~35° for cis). This allows for precise positioning of hydrogen bond donors/acceptors in an enzyme pocket.

-

Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

-

Basicity Modulation: The electron-withdrawing effect of the oxygen (via induction through the ring) lowers the pKa of the amine slightly compared to acyclic analogs, potentially improving oral bioavailability and blood-brain barrier penetration.

References

-

Isomerization of Aminocyclobutanes: ResearchGate. "NMR spectra showing the transformation of trans-3 to cis-3 in solution." Available at: [Link]

-

Conformational Analysis: Master Organic Chemistry. "Ring Strain In Cyclopropane And Cyclobutane." Available at: [Link]

- Patent Literature:Google Patents. "Synthesis method of trans-3-aminocyclobutanol (CN112608243A).

Sources

- 1. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3 [chemicalbook.com]

- 2. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of trans-3-(Methylamino)cyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1403766-99-3), a key building block in medicinal chemistry. We will delve into its core physicochemical properties, explore its solubility profile in various solvent systems, detail robust experimental protocols for solubility determination, and discuss the key factors that modulate its dissolution. This document is intended to serve as a foundational resource for scientists and researchers engaged in the development of novel therapeutics incorporating this versatile cyclobutane scaffold.

Physicochemical Properties: The Foundation of Solubility

Understanding the inherent physicochemical properties of trans-3-(Methylamino)cyclobutanol hydrochloride is paramount to predicting and interpreting its solubility behavior. The molecule's structure, featuring a rigid cyclobutane ring, a secondary amine, and a hydroxyl group, dictates its polarity, ionization potential, and intermolecular interactions.

Table 1: Key Physicochemical Properties of trans-3-(Methylamino)cyclobutanol Hydrochloride and Related Structures

| Property | Value/Information | Significance for Solubility | Source |

| Molecular Formula | C₅H₁₂ClNO | Indicates a relatively small, polar molecule. | [1] |

| Molecular Weight | 137.61 g/mol | Low molecular weight generally favors solubility. | [1] |

| Appearance | White to pale-yellow solid | Physical state at standard conditions. | [1] |

| Structure | A cyclobutane ring with trans-configured methylamino and hydroxyl groups. | The presence of polar functional groups (amine, hydroxyl) and the hydrochloride salt form strongly suggests good aqueous solubility. The trans configuration influences crystal packing and, consequently, the energy required for dissolution. | [1] |

| Predicted Ionization | As a hydrochloride salt of a secondary amine, the molecule will be predominantly protonated and positively charged in acidic to neutral pH environments. | The ionized form is significantly more water-soluble than the neutral free base.[2] Solubility is therefore expected to be highly pH-dependent. | [2] |

Solubility Profile

Based on its structure as a polar, low-molecular-weight amine salt, trans-3-(Methylamino)cyclobutanol hydrochloride is expected to exhibit high solubility in polar solvents.

Aqueous and Polar Solvent Solubility

The compound is characterized as being highly soluble in polar solvents.[1] The primary drivers for this high aqueous solubility are:

-

Ionic Nature : As a hydrochloride salt, the molecule exists in an ionized state, which is readily solvated by polar water molecules.[2][3]

-

Hydrogen Bonding : The hydroxyl (-OH) and protonated amine (-NH₂⁺-) groups are excellent hydrogen bond donors and acceptors, facilitating strong interactions with water.[2]

A qualitative summary of its solubility is presented below:

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Rationale | Source |

| Water | Soluble / Highly Soluble | High polarity and ionic salt form. | [1] |

| DMSO | Soluble | High polarity and aprotic nature effectively solvate the molecule. | [1] |

| Saline Buffers | Potential for Precipitation | While soluble in water, the "common ion effect" or other ionic strength effects in saline can sometimes reduce the solubility of hydrochloride salts, leading to precipitation.[1] | [1] |

Solubility in Organic Solvents

General principles suggest that solubility in organic solvents will be inversely related to the solvent's polarity. Nonpolar solvents like hexanes or toluene are unlikely to be effective, while more polar organic solvents like methanol or ethanol may show some utility. However, for most applications in pharmaceutical development, aqueous and DMSO-based systems are of primary interest.[1]

Key Factors Influencing Solubility

Several environmental and structural factors can significantly alter the solubility of this compound. Understanding these variables is crucial for controlling dissolution during experiments and formulation.

-

pH : This is arguably the most critical factor.[4] As an amine hydrochloride, the compound's solubility is pH-dependent. In acidic and neutral solutions, the amine remains protonated (R-NH₂⁺Cl⁻), maximizing aqueous solubility. As the pH increases towards the pKa of the secondary amine, deprotonation will occur, forming the less soluble free base (R-NH-CH₃). This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.[3][4]

-

Temperature : For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[3][4] This can be leveraged to create supersaturated solutions, although care must be taken to avoid precipitation upon cooling.

-

Particle Size : Reducing the particle size of the solid material increases the surface-area-to-volume ratio.[5] This leads to a faster rate of dissolution, allowing equilibrium to be reached more quickly, though it does not change the thermodynamic equilibrium solubility itself.[4][5]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[6][7] This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of thermodynamic solubility.

Standard Shake-Flask Protocol

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Objective: To determine the maximum concentration of trans-3-(Methylamino)cyclobutanol hydrochloride that dissolves in a specific solvent at a controlled temperature.

Materials:

-

trans-3-(Methylamino)cyclobutanol hydrochloride (solid powder)

-

Solvent of interest (e.g., purified water, pH 7.4 phosphate buffer)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

-

Preparation : Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7] It is important not to add so much material that it alters the properties of the solvent.[7]

-

Equilibration : Add a precise volume of the chosen solvent to each vial. Place the sealed vials on an orbital shaker set to a consistent agitation speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C).[8][9]

-

Time to Equilibrium : Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[6][8] To validate that equilibrium has been achieved, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus.[7]

-

Sample Separation : After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For complete removal of undissolved solids, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially inflated concentration readings.

-

Quantification : Prepare a calibration curve using stock solutions of the compound of known concentrations. Analyze the filtered supernatant from the solubility experiment using a validated HPLC method to determine the dissolved concentration.

-

Verification : The pH of the final saturated solution should be measured to ensure it was not significantly altered by the addition of the compound.[7]

Conclusion

trans-3-(Methylamino)cyclobutanol hydrochloride is a polar, water-soluble compound, a characteristic primarily driven by its ionic hydrochloride salt form and its capacity for hydrogen bonding. Its solubility is highly dependent on pH and temperature. For drug development professionals, this high aqueous solubility is a favorable attribute, reducing the likelihood of dissolution-limited absorption for oral dosage forms. However, careful consideration of the formulation pH and potential interactions in buffered systems is essential to prevent precipitation and ensure optimal delivery. The standardized shake-flask method remains the most reliable approach for generating the precise, thermodynamic solubility data required for robust formulation development and regulatory submissions.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubChem. trans-3-(Aminomethyl)cyclopentanol Hydrochloride. [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Solubility of Things. Methylamine hydrochloride. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Stability of trans-3-(Methylamino)cyclobutanol Hydrochloride

Introduction: The Critical Role of Stability in Drug Development

trans-3-(Methylamino)cyclobutanol hydrochloride is a small molecule of interest in modern drug discovery, valued for its unique structural motifs. As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive overview of the principles and practical methodologies for assessing the stability of trans-3-(Methylamino)cyclobutanol hydrochloride under various environmental conditions. Ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting patient safety, product efficacy, and shelf-life.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Forced degradation studies are an indispensable component of this process, providing a controlled means to investigate a drug's behavior under stress.[3] These studies not only help in identifying potential degradation products and pathways but also are crucial for the development and validation of stability-indicating analytical methods.[3][4] The insights gained from these assessments are vital for making informed decisions on formulation, packaging, and storage conditions.[3]

Predicted Physicochemical Properties and Potential Degradation Pathways

The chemical structure of trans-3-(Methylamino)cyclobutanol hydrochloride, featuring a secondary amine, a cyclobutanol ring, and a hydrochloride salt, suggests several potential areas of instability.

-

Hygroscopicity : Hydrochloride salts are often hygroscopic, meaning they tend to absorb moisture from the air.[5] This can be influenced by the crystalline structure and the presence of solvents.[5][6] The absorption of water can lead to physical changes in the solid form and may accelerate chemical degradation.

-

pH Sensitivity : The secondary amine group imparts a basic character, making the compound's stability in solution highly dependent on pH.[7][8] In acidic solutions, the amine will be protonated and likely more stable against oxidation. Conversely, in neutral to basic conditions, the free amine is more susceptible to oxidative degradation.[9]

-

Oxidative Susceptibility : Secondary amines can be susceptible to oxidation, potentially forming N-oxides or other degradation products, especially in the presence of oxygen, light, or trace metal ions.[4]

-

Thermal Lability : While many small molecules are stable at ambient temperatures, elevated temperatures can provide the activation energy for various degradation reactions. For amines, thermal degradation can be a concern, particularly at temperatures exceeding 300-350°F (approximately 150-175°C), though this is highly dependent on the specific molecular structure and presence of other reactive species.[10]

-

Photostability : Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to degradation. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing.[11][12][13]

-

Cyclobutanol Ring Strain : The four-membered cyclobutanol ring possesses inherent ring strain, which could make it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals.[14]

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those it would typically encounter during storage and handling.[3] The goal is to accelerate degradation to identify likely degradation products and establish degradation pathways.[3] These studies are essential for developing and validating stability-indicating analytical methods.[4]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

The following are detailed protocols for subjecting trans-3-(Methylamino)cyclobutanol hydrochloride to various stress conditions. A recommended starting concentration for the drug substance in these studies is 1 mg/mL.[15]

1. Hydrolytic Degradation (Acid and Base)

-

Rationale : To assess the susceptibility of the compound to hydrolysis at different pH values. Amine salts can be sensitive to pH changes.[7][8]

-

Acid Hydrolysis Protocol :

-

Prepare a 1 mg/mL solution of the compound in 0.1 M hydrochloric acid.[15]

-

Incubate the solution at 60°C for up to 7 days.[15]

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.[15]

-

-

Base Hydrolysis Protocol :

2. Oxidative Degradation

-

Rationale : To evaluate the compound's sensitivity to oxidation. Secondary amines are a potential site for oxidative degradation.[4] Hydrogen peroxide is a commonly used oxidizing agent in these studies.[15]

-

Protocol :

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or methanol).

-

Add a sufficient volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for up to 7 days.

-

Withdraw aliquots at specified time points for analysis.

-

3. Thermal Degradation

-

Rationale : To assess the impact of elevated temperatures on the compound's stability in both solid and solution states.

-

Solid-State Protocol :

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C / 75% RH).

-

Withdraw samples at specified time points for analysis.

-

-

Solution-State Protocol :

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Incubate the solution at a high temperature (e.g., 80°C), protected from light.

-

Withdraw aliquots at specified time points for analysis.

-

4. Photolytic Degradation

-

Rationale : To determine the compound's sensitivity to light exposure, following ICH Q1B guidelines.[11][12][13]

-

Protocol :

-

Expose the solid compound and a 1 mg/mL solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[11]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the exposure period.

-

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[16] High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric (MS) detection is the most common technique for this purpose.[16]

Key Considerations for HPLC Method Development

-

Column Selection : A C18 column is a versatile starting point for the separation of small molecules.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

pH of Mobile Phase : The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like amines.[9][16] It is advisable to screen a range of pH values.

-

Detection : A photodiode array (PDA) detector is useful for assessing peak purity. A mass spectrometer (MS) is invaluable for identifying and characterizing degradation products.[16]

The primary goal is to achieve baseline separation between the parent compound and all significant degradation products.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise tabular format.

Table 1: Summary of Forced Degradation Studies for trans-3-(Methylamino)cyclobutanol Hydrochloride

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl | 168 hours | 60°C | |||

| 0.1 M NaOH | 168 hours | 60°C | |||

| 3% H₂O₂ | 168 hours | Room Temp | |||

| Thermal (Solid) | 30 days | 80°C/75% RH | |||

| Thermal (Solution) | 168 hours | 80°C | |||

| Photolytic (ICH Q1B) | - | - |

Potential Degradation Pathways of trans-3-(Methylamino)cyclobutanol Hydrochloride

Based on the functional groups present, the following degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for trans-3-(Methylamino)cyclobutanol hydrochloride.

Conclusion and Recommendations

This technical guide has outlined a systematic approach to evaluating the stability of trans-3-(Methylamino)cyclobutanol hydrochloride. By conducting comprehensive forced degradation studies and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's liabilities. This knowledge is fundamental for guiding formulation development, selecting appropriate packaging, and establishing a suitable shelf-life to ensure the delivery of a safe and effective drug product. It is recommended that these studies be initiated early in the drug development process to mitigate potential stability-related risks.

References

-

Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]

-

Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-Mts. [Link]

-

What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]

-

Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. [Link]

-

ICH Stability Testing and Method Development. (2020). YouTube. [Link]

-

Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences. [Link]

-

Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health. [Link]

-

The hydrolysis of amides. Chemguide. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. [Link]

-

Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers. [Link]

-

Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. National Institutes of Health. [Link]

-

Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. ResearchGate. [Link]

-

Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. MDPI. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

Aims, forms and conditions of drug stability testing. ResearchGate. [Link]

-

Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]

-

Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Stability indicating assay. Slideshare. [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerOpen. [Link]

-

THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]

-

Degradation Pathways. ResearchGate. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. National Institutes of Health. [Link]

-

mechanism of amide hydrolysis. YouTube. [Link]

-

Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. ResearchGate. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents:. RSC Publishing. [Link]

-

Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

-

Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. [Link]

-

Thermal decomposition of amorphous beta-lactam antibacterials. PubMed. [Link]

-

The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

-

What makes a substance hygroscopic?. ResearchGate. [Link]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

-

Hydrolysis of Amides. AK Lectures. [Link]

-

Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. waters.com [waters.com]

- 10. Amine Thermal Degradation [bre.com]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

trans-3-(Methylamino)cyclobutanol hydrochloride literature review

[1]

Executive Summary

trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) is a high-value aliphatic scaffold used in modern medicinal chemistry to modulate physicochemical properties such as lipophilicity (

This compound is particularly relevant as a structural isomer of the key intermediate used in the synthesis of Abrocitinib (a JAK1 inhibitor), which utilizes the cis-isomer. The trans-isomer serves as a critical tool for Structure-Activity Relationship (SAR) exploration, allowing chemists to probe the stereoelectronic requirements of binding pockets.

Structural Analysis & Stereochemistry

The cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). In 1,3-disubstituted cyclobutanes:

-

cis-isomer: Both substituents can adopt a pseudo-equatorial orientation, generally making it the thermodynamic product (

-1,3-diequatorial). -

trans-isomer: One substituent is pseudo-axial and the other pseudo-equatorial. This imparts a distinct 3D vector and higher energy state compared to the cis-isomer.

Key Properties:

-

Formula:

-

MW: 137.61 g/mol [2]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).

Synthetic Methodologies

Achieving high diastereomeric excess (

Protocol A: The Mitsunobu Inversion Route (High Fidelity)

This route guarantees the trans configuration by inverting the stereocenter of the readily available cis-precursor.

Step-by-Step Workflow:

-

Starting Material: cis-3-(tert-Butoxycarbonylamino)cyclobutanol. (Often obtained via reduction of 3-(Boc-amino)cyclobutanone with bulky hydrides like L-Selectride, which attack from the less hindered face).

-

Stereoinversion (Mitsunobu):

-

Hydrolysis:

-

Reagents: LiOH or NaOH, THF/Water.[6]

-

Product:trans-3-(Boc-amino)cyclobutanol.

-

-

N-Methylation:

-

Reagents: NaH (sodium hydride), Methyl Iodide (

); or -

Preferred:

reduction of the Boc group is efficient but requires care. Alternatively, use

-

-

Salt Formation:

Protocol B: Reductive Amination (Industrial/Scale-Up)

For larger scales where chromatography is viable, a direct reductive amination of 3-benzyloxycyclobutanone is used.

-

Imine Formation: 3-Benzyloxycyclobutanone + Methylamine (

) -

Reduction:

(gives mixture) or specific catalysts. -

Separation: The cis and trans benzyl ethers are separated by silica gel chromatography or preparative HPLC.

-

Debenzylation:

,

Synthesis Visualization

The following diagram illustrates the stereochemical logic of the Mitsunobu route.

Caption: Stereocontrolled synthesis of trans-3-(methylamino)cyclobutanol via Mitsunobu inversion.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The trans-3-aminocyclobutanol motif acts as a rigid bioisostere for:

-

Propyl chains: The distance between the O and N atoms (

5-6 Å) mimics a 3-carbon aliphatic chain but with restricted entropy. -

Piperidines: It offers a lower molecular weight (MW) and lower lipophilicity (

) alternative to saturated heterocycles.

Case Study: JAK Inhibitors (Abrocitinib Context)

Pfizer's Abrocitinib (Cibinqo), a selective JAK1 inhibitor for atopic dermatitis, utilizes the cis -isomer of a 3-aminocyclobutane sulfonamide.

-

Why cis? In the Abrocitinib crystal structure, the cis-cyclobutane allows the sulfonamide and the pyrrolopyrimidine to project in a specific "V" shape that fits the JAK1 ATP-binding pocket.

-

Role of Trans: The trans-isomer (our topic) is crucial during the optimization phase to verify this binding hypothesis. If the trans-isomer shows significantly reduced potency (

), it confirms the necessity of the specific vector provided by the cis-pucker.

Physicochemical Data Comparison

The following table highlights why a medicinal chemist might choose this scaffold.

| Property | trans-3-(Methylamino)cyclobutanol | Linear Analog (3-amino-2-methylpropanol) | Impact on Drug Design |

| Conformation | Rigid (Puckered) | Flexible (Rotatable bonds) | Lower entropic penalty upon binding. |

| Vectors | Defined (Axial/Equatorial) | Undefined | Precise positioning of H-bond donors/acceptors. |

| Fsp3 | 1.0 | 1.0 | High fraction of sp3 carbons improves solubility. |

| Metabolic Stability | High | Moderate | Ring constraints often reduce oxidation rates. |

Handling, Safety, and Analytics

Analytical Characterization (Self-Validating)

To ensure the identity of the trans-isomer, specific NMR signatures must be observed.

-

1H NMR (D2O): The methine protons at C1 and C3 in cyclobutanes exhibit distinct splitting patterns.

-

cis-isomer: Often shows a pseudo-quintet or more symmetric multiplet due to symmetry plane.

-

trans-isomer: The C1-H and C3-H signals are typically more complex and shifted due to the anisotropic effect of the ring puckering.

-

-

NOESY: This is the definitive test.

-

cis: Strong NOE correlation between C1-H and C3-H (if they are on the same face, though diaxial/diequatorial flipping complicates this).

-

trans: Weak or no NOE between C1-H and C3-H.

-

Safety Profile

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is volatile and prone to air oxidation; the HCl salt is stable.

Isomer Separation Decision Tree

Use this logic flow to determine the best isolation strategy for your specific batch.

Caption: Decision matrix for purification of trans-3-(methylamino)cyclobutanol.

References

-

Synthesis of trans-3-aminocyclobutanol derivatives: Synthesis method of trans-3-aminobutanol. Patent CN112608243A. Google Patents. Link

-

Abrocitinib Synthesis & Stereochemistry: Abrocitinib: Synthesis and Application. ChemicalBook. Link

-

Cyclobutane Conformational Analysis: Relative Stability of cis- and trans-Hydrindanones (Discusses general cycloalkane stability/puckering). NIH/PMC. Link

-

Commercial Availability & CAS Data: trans-3-(Methylamino)cyclobutanol hydrochloride. BLD Pharm. Link

-

General Reductive Amination Protocols: Synthesis of Secondary N-Methylamines via Reductive Amination. NIH/PubMed. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 5. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing trans-3-(Methylamino)cyclobutanol HCl as a Chiral Building Block

[1]

Abstract & Strategic Value

In the landscape of modern drug discovery, sp³-rich scaffolds are increasingly favored over flat aromatic systems to improve solubility, metabolic stability, and target selectivity. trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) represents a high-value "linker" and "warhead" scaffold.[1] Unlike its cis-isomer (a key component of the JAK1 inhibitor abrocitinib), the trans-isomer provides a distinct vector orientation (~180° pseudo-linear vs. V-shaped), enabling the exploration of novel chemical space in Structure-Activity Relationship (SAR) studies.[1]

This guide details the handling, synthetic utility, and stereochemical validation of this building block, focusing on its application in synthesizing kinase inhibitors and rigidified PROTAC linkers.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | trans-3-(Methylamino)cyclobutanol hydrochloride |

| CAS Number | 1408076-19-6 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Stereochemistry | trans-diastereomer (typically supplied as a racemate of (1R,3R) and (1S,3S) unless specified) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF |

| pKa (Calc.) | ~10.5 (Amine), ~15 (Alcohol) |

| Hygroscopicity | Hygroscopic; store under inert atmosphere |

Stereochemical Insight

The cyclobutane ring is not planar but "puckered" (butterfly shape). In the trans-configuration, the hydroxyl and methylamino groups occupy pseudo-equatorial/pseudo-axial positions that orient them on opposite faces of the ring average plane. This rigidity is crucial for:

-

Vector Control: Directing substituents to specific binding pockets.

-

Conformational Restriction: Reducing the entropic penalty of binding.

Application I: SₙAr Coupling for Kinase Inhibitor Synthesis[1]

A primary application of this building block is the synthesis of amino-pyrimidine or amino-purine cores, common in JAK, CDK, and BTK inhibitors. The secondary amine is the preferred nucleophile.

Mechanism & Rationale

The reaction relies on Nucleophilic Aromatic Substitution (SₙAr) . The steric bulk of the cyclobutane ring requires optimized conditions to prevent stalling or side reactions (such as O-arylation, though less likely with the secondary amine being more nucleophilic).

Protocol: Coupling to 4-Chloropyrrolo[2,3-d]pyrimidine

This protocol models the attachment of the scaffold to a JAK-inhibitor-like core.[1]

Reagents:

-

Building Block: trans-3-(Methylamino)cyclobutanol HCl (1.0 equiv)[1]

-

Substrate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.5 equiv)[1]

-

Solvent: Isopropanol (iPrOH) or n-Butanol (nBuOH)[1]

Step-by-Step Methodology:

-

Preparation:

-

In a reaction vial equipped with a magnetic stir bar, suspend trans-3-(Methylamino)cyclobutanol HCl (1.0 mmol, 137 mg) in iPrOH (5 mL).

-

Add DIPEA (3.5 mmol, 610 µL). Note: Excess base is required to neutralize the HCl salt and scavenge HCl generated during SₙAr.

-

Stir at room temperature for 10 minutes until the solution becomes clear (free-basing in situ).

-

-

Addition:

-

Add the heteroaryl chloride substrate (1.0 mmol).

-

Seal the vial.

-

-

Reaction:

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: 0–10% Methanol in DCM (with 1% NH₄OH additives if streaking occurs).

-

Visualization: SₙAr Coupling Workflow

Figure 1: Workflow for coupling trans-3-(Methylamino)cyclobutanol HCl to heteroaryl chlorides.

Application II: Stereochemical Inversion via Mitsunobu

One of the most powerful features of the trans-isomer is its utility as a precursor to cis-ethers via the Mitsunobu Reaction .[1] If a target molecule requires the cis configuration (like Abrocitinib analogues) but the trans starting material is more available or stable, this protocol effects a clean inversion.

Protocol: Synthesis of cis-3-Phenoxy Derivatives

Reagents:

-

Substrate: N-Protected trans-3-(methylamino)cyclobutanol (e.g., N-Boc or N-Aryl from Protocol 1).[1]

-

Nucleophile: Phenol (or acidic heterocycle) (1.2 equiv).

-

Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv).

-

Azodicarboxylate: DIAD or DEAD (1.5 equiv).

-

Solvent: Anhydrous THF or Toluene.

Methodology:

-

Dissolution: Dissolve the alcohol and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.

-

Addition: Add the phenol.

-

Activation: Add DIAD dropwise over 15 minutes. Maintain temp < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Outcome: The nucleophile attacks the activated phosphonium intermediate from the back, inverting the stereocenter at C1 from trans to cis.

Stereochemical Validation & Analysis

Ensuring the integrity of the cyclobutane geometry is critical.

1H-NMR Analysis (NOE)

-

Trans-isomer: Typically shows NOE correlations between the C1-proton and C3-proton? No. In the trans isomer, the protons at C1 and C3 are on the same face of the ring (since the substituents OH and NMe are on opposite faces).

-

Correction: If OH is "up" and H is "down" (C1), and NMe is "down" and H is "up" (C3). The protons are trans to each other.

-

Diagnostic Signal: In 1,3-disubstituted cyclobutanes, the cis isomer (substituents cis) generally displays a specific NOE between the methine protons if the ring puckering brings them close, but often the chemical shift of the methine protons is the best indicator.

-

Cis-isomer (Abrocitinib-like): Methine protons often appear further downfield compared to trans.[1]

-

X-Ray Crystallography: The gold standard. The HCl salt often crystallizes well.

-

Analytical Decision Tree

Figure 2: Decision tree for confirming stereochemistry using NMR techniques.

Handling and Storage Safety

-

Flammability: Cyclobutanols can be flammable.[3][4] Keep away from open flames.

-

Corrosivity: The free amine is corrosive. The HCl salt is an irritant.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in precise weighing.

References

-

Pfizer Inc. (2018). Crystal modification of N-[cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl]propane-1-sulfonamide. World Intellectual Property Organization. Patent WO2018/116124. Link

-

Vazquez, M., et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2024). trans-3-(Methylamino)cyclobutanol hydrochloride Product Properties. Link

-

Organic Syntheses. (1981). Synthesis of Cyclobutanol and Derivatives. Org. Synth. 1981, 60, 20. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78323835, Abrocitinib. Link

incorporation of trans-3-(Methylamino)cyclobutanol hydrochloride into bioactive molecules

Application Note: Strategic Incorporation of trans-3-(Methylamino)cyclobutanol Hydrochloride in Bioactive Scaffolds

Executive Summary

In the modern era of "Escape from Flatland" (Fsp³ enrichment), the cyclobutane ring has emerged as a premier bioisostere for phenyl rings, piperazines, and alkyl chains. Specifically, trans-3-(methylamino)cyclobutanol hydrochloride (CAS: 160524-61-4 / 1408076-19-6) represents a high-value building block. Its trans-stereochemistry provides a rigid, specific vector orientation (approx. 180° dihedral angle) that is critical for linking pharmacophores while improving metabolic stability and water solubility compared to aromatic counterparts.

This guide details the strategic incorporation of this motif into drug candidates, focusing on reaction fidelity, stereochemical retention, and scalable protocols.

Strategic Rationale & Bioisosterism

The incorporation of the cyclobutane core is not merely a steric replacement; it is an electronic and conformational tactic.

Table 1: Physicochemical Comparison of Linker Motifs

| Feature | Phenyl Ring (1,4-sub) | trans-Cyclobutane (1,3-sub) | Impact on Drug Design |

| Geometry | Planar (2D) | Puckered (3D) | Increases Fsp³; improves solubility. |

| Vector Angle | 180° | ~150° - 170° (flexible) | Mimics para-substitution with slight curvature. |

| Metabolic Liability | CYP450 oxidation (aromatic hydroxylation) | Low (sp³ C-H bonds) | Extends half-life ( |

| H-Bonding | None (hydrophobic) | -OH and -NHMe | Provides "polar handle" for solvent interactions. |

Structural Logic Diagram

The following diagram illustrates the decision tree for selecting the trans-cyclobutane motif over traditional linkers.

Caption: Decision logic for replacing aromatic rings with trans-cyclobutane scaffolds to improve physicochemical properties.

Handling & Stability

-

Form: The hydrochloride salt is a hygroscopic white solid.

-

Free Base Instability: The free amine is volatile and prone to sublimation. Crucial: Do not isolate the free base as a dry solid. Always generate it in situ or extract it into a solution (e.g., DCM or THF) and use immediately.

-

Stereochemistry: The cyclobutane ring is puckered.[1] The trans configuration is thermodynamically more stable than the cis in 1,3-disubstituted systems due to reduced steric strain, but epimerization can occur under harsh acidic conditions or radical mechanisms.

Experimental Protocols

Module A: -Functionalization (The "Warhead" Attachment)

This is the most common entry point, linking the methylamino group to a heteroaryl core (e.g., Pyrimidine, Pyridine) via SNAr.

Application: Synthesis of JAK/Tyk2 inhibitor scaffolds.

Protocol 1: SNAr Coupling to Chloropyrimidines

-

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

trans-3-(Methylamino)cyclobutanol HCl (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent:

-Butanol (

-

-

Procedure:

-

Step 1: Charge a reaction vial with the Heteroaryl Chloride and trans-3-(Methylamino)cyclobutanol HCl.

-

Step 2: Add

-BuOH (concentration ~0.2 M). Note: Alcohols are preferred over aprotic solvents for difficult SNAr substrates to assist proton transfer. -

Step 3: Add DIPEA dropwise. The suspension will clear as the free base is generated.

-

Step 4: Heat to 100–120 °C for 4–12 hours. Monitor by LCMS.[2]

-

Step 5 (Workup): Concentrate

-BuOH under reduced pressure. Dilute residue with EtOAc, wash with saturated NaHCO₃ and Brine. -

Step 6 (Purification): Flash column chromatography (DCM:MeOH 95:5).

-

Expert Insight: If the substrate is unreactive, switch to KF/DMSO at 130 °C. The fluoride effect can accelerate the reaction, but ensure the hydroxyl group does not compete (the secondary amine is significantly more nucleophilic than the secondary alcohol).

Module B: -Functionalization (The "Anchor" Point)

Modifying the hydroxyl group allows for ether linkages or inversion of stereochemistry.

Protocol 2: Mitsunobu Inversion (Synthesis of cis-Ethers) Warning: The Mitsunobu reaction proceeds with inversion of configuration . Reacting the trans-alcohol will yield the cis-ether.

-

Reagents:

-

trans-3-(Methylamino)cyclobutanol derivative (N-protected or coupled) (1.0 equiv)

-

Phenol/Nucleophile (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Step 1: Dissolve the cyclobutanol substrate, Phenol, and PPh₃ in anhydrous THF under N₂. Cool to 0 °C.

-

Step 2: Add DIAD dropwise over 10 minutes. Exotherm control is critical to prevent side reactions.

-

Step 3: Warm to Room Temperature (RT) and stir for 16 hours.

-

Step 4: Quench with water. Extract with EtOAc.

-

Step 5: Purification often requires careful separation of triphenylphosphine oxide (TPPO). Use a gradient of Hexane:EtOAc.[2]

-

Synthetic Workflow Visualization

The following diagram details the divergent pathways for utilizing this building block, highlighting the stereochemical consequences.

Caption: Synthetic workflow showing retention of stereochemistry in N-coupling and inversion during O-functionalization.

Troubleshooting & Quality Control

Stereochemical Verification (NMR): Distinguishing cis vs. trans isomers on the cyclobutane ring is non-trivial but solvable via 1H-NMR (NOESY).

-

Trans-isomer: The methine protons (H3 and H1) are on opposite faces. NOE correlations will be observed between H3 and the axial protons of the ring, but not strongly between H3 and H1.

-

Cis-isomer: Strong NOE correlation between the methine proton at C1 (attached to OH) and the methine proton at C3 (attached to NMe).

Common Pitfalls:

-

Elimination: Under strongly acidic conditions at high heat, the alcohol can eliminate to form the cyclobutene. Avoid conc. H₂SO₄ or temperatures >140 °C.

-

Salt Disproportionation: When using the HCl salt in non-polar solvents (DCM), ensure adequate base (DIPEA) is present to solubilize the amine.

References

-

Van der Kolk, M. R., et al. (2022).[1] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9), e202200020.[1] Link

-

Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2850.[3] Link

-

Pfizer Inc. (2018). "Janus Kinase Inhibitors (Abrocitinib Analog Strategies)." Patent WO2018067422. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

BLD Pharm. (2024). "Product Safety and Handling: trans-3-(Methylamino)cyclobutanol hydrochloride." Link

Sources

Application Note: Biocatalytic Synthesis of Chiral Aminocyclobutanols

Abstract

The cyclobutane motif is a critical structural element in modern medicinal chemistry, offering rigid conformational restriction that enhances metabolic stability and receptor selectivity. Specifically, chiral 3-aminocyclobutanols are high-value pharmacophores found in next-generation peptidomimetics and GPCR ligands. Traditional chemical reduction of 3-aminocyclobutanones often yields thermodynamic mixtures with poor diastereoselectivity (cis/trans ratios). This guide details a robust, scalable enzymatic protocol using engineered Ketoreductases (KREDs) to achieve varying stereochemical configurations with high diastereomeric excess (de >98%) and enantiomeric purity.

Introduction & Mechanistic Insight

The Challenge of Cyclobutane Chirality

Cyclobutane rings possess unique "puckering" conformations to relieve torsional strain. In 3-substituted cyclobutanones, the ketone is prochiral. Reduction generates two stereocenters simultaneously relative to the pre-existing substituent.

-

Chemical Reduction: Reagents like NaBH₄ typically attack from the less hindered face (steric control), often favoring the thermodynamically stable isomer (typically cis for 1,3-disubstituted systems), limiting access to the trans isomer.

-

Biocatalytic Solution: KREDs operate via a lock-and-key mechanism where the enzyme's active site geometry dictates the hydride attack angle, overriding inherent steric preferences. This allows for the synthesis of both cis and trans isomers simply by selecting the complementary enzyme variant.

Mechanism of Action: Diastereoselective Desymmetrization

The core transformation involves the NAD(P)H-dependent reduction of

Reaction Scheme:

To drive the equilibrium forward, a cofactor recycling system (Glucose Dehydrogenase/Glucose or Isopropyl Alcohol) is coupled to the reaction.

Figure 1: Coupled enzymatic reduction cycle utilizing NADPH recycling via Isopropanol (IPA).

Experimental Protocols

Materials & Equipment

-

Substrate:

-Boc-3-aminocyclobutanone (CAS: 169750-01-0). Note: Free amine is unstable; carbamate protection is mandatory. -

Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or in-house E. coli lysates).

-

Cofactors: NADP+, NAD+, Glucose, GDH (CDX-901 or equivalent).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Solvent: Isopropyl Alcohol (IPA), DMSO.

Protocol 1: High-Throughput Enzyme Screening (96-Well)

Objective: Identify KRED variants that yield >95% conversion and >98:2 diastereomeric ratio (dr) for the desired isomer.

-

Stock Preparation:

-

Substrate Stock: Dissolve 200 mg

-Boc-3-aminocyclobutanone in 1 mL DMSO. -

Recycle Mix: 250 mM Glucose + 1 mM NADP+ + 1 mM NAD+ + 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).

-

-

Plate Setup:

-

Dispense 1-2 mg of KRED enzyme powder into each well of a 96-well deep-well plate.

-

Add 900 µL of Recycle Mix to each well.

-

Add 10 µL of Substrate Stock (Final conc: ~2 g/L).

-

Alternative: If using IPA recycling, replace Glucose/GDH with 10-20% IPA in buffer.

-

-

Incubation:

-

Seal plate with aluminum foil tape.

-

Shake at 30°C, 600 rpm for 24 hours.

-

-

Quench & Analysis:

-

Add 1 mL Ethyl Acetate (EtOAc) to each well.

-

Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.

-

Transfer 200 µL organic phase to HPLC vials.

-

Analytical Method: Chiral HPLC (Daicel Chiralpak AD-H or IC), Hexane:IPA (90:10), 1.0 mL/min, 210 nm.

-

Protocol 2: Preparative Scale Synthesis (10g Scale)

Objective: Scale up the best "hit" from screening to isolate the chiral alcohol.

Parameters:

-

Substrate Loading: 50 g/L

-

Temperature: 30°C

-

pH Control: Auto-titration with 1M NaOH (if using GDH, gluconic acid is produced).

Step-by-Step:

-

Reactor Setup: In a 500 mL jacketed vessel, add 150 mL 100 mM KPi buffer (pH 7.0).

-

Cofactor Addition: Add NADP+ (0.5 mM final) and Glucose (1.2 equivalents relative to substrate).

-

Enzyme Charge: Add GDH (500 U) and the selected KRED (100-200 mg, ~1-2% w/w relative to substrate). Stir to dissolve.

-

Substrate Addition: Dissolve 10 g

-Boc-3-aminocyclobutanone in 20 mL DMSO (or add as solid if micronized). Add slowly to the reactor. -

Reaction: Stir at 350 rpm. Maintain pH 7.0 via stat-titrator.

-

Monitoring: Check conversion at 4h, 8h, and 24h via HPLC.

-

Work-up (Critical):

-

Note: Aminocyclobutanols are polar. Standard extraction may suffer losses.

-

Saturate the aqueous reaction mixture with NaCl (salting out).

-

Extract 3x with Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallization from Heptane/EtOAc is often sufficient due to high enzymatic specificity.

-

Process Workflow & Decision Logic

Figure 2: Strategic workflow for developing a biocatalytic reduction process.

Data Summary & Troubleshooting

Typical Performance Metrics

| Parameter | Chemical Reduction (NaBH₄) | Biocatalytic Reduction (KRED) |

| Yield | 85-90% | >95% |

| Diastereoselectivity (dr) | ~3:1 (cis:trans) | >99:1 (Tunable to either) |

| Solvent Usage | High (DCM/MeOH) | Low (Aqueous/Buffer) |

| Purification | Chromatography required | Crystallization often sufficient |

Expert Troubleshooting Guide

-

Issue: Low Conversion (<50%)

-

Cause: Product inhibition or enzyme deactivation by acetone (if using IPA recycling).

-

Solution: Switch to Glucose/GDH recycling system. Acetone accumulation is toxic to many wild-type KREDs. Alternatively, apply a nitrogen sweep to remove acetone.

-

-

Issue: Poor Solubility of Substrate

-

Cause: Highly crystalline carbamate.

-

Solution: Use 5-10% DMSO or MeOH as a co-solvent. Most engineered KREDs tolerate up to 20% organic co-solvent.

-

-

Issue: Emulsion during Extraction

-

Cause: Enzyme proteins acting as surfactants.

-

Solution: Filter the reaction mixture through a celite pad (or add diatomaceous earth) before extraction to remove protein precipitate.

-

References

-

Hollmann, F., et al. (2021).[1] "Biocatalysis: Enzymatic Synthesis for Industrial Applications."[2][3] Angewandte Chemie International Edition. Link

-

Truppo, M. D., et al. (2009). "Efficient production of enantiomerically pure chiral amines at concentrations of 50-100 g/L." Organic Process Research & Development. Link

-

Codexis Inc. (2023). "Ketoreductase Screening Kits & Protocols." Codexis Technical Documentation. Link

-

Merck & Co. (2020). "Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion." Angewandte Chemie. Link[1]

-

Medicines for All Institute. (2019). "Process Development Report: Synthesis of Chiral Amino Alcohols." Virginia Commonwealth University. Link

Sources

Strategic Protection Architectures for Aminocyclobutanol Scaffolds

Topic: in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Strain-Reactivity Balance

Aminocyclobutanols are privileged scaffolds in modern drug discovery (e.g., JAK inhibitors), offering unique conformational restriction that directs substituents into precise vectors. However, the cyclobutane ring possesses significant ring strain (~26.3 kcal/mol), rendering it susceptible to ring-opening or expansion reactions under forcing conditions.

This guide details orthogonal protecting group (PG) strategies specifically optimized for 3-aminocyclobutanol and 2-aminocyclobutanol cores. Unlike flexible aliphatic chains, these scaffolds require a protection strategy that minimizes the use of strong Lewis acids or transition metals (e.g., Pd, Ir) that can trigger strain-release fragmentation.

Strategic Analysis: Orthogonality & Stability

The "Strain-First" Selection Criteria

When selecting PGs for aminocyclobutanols, standard reactivity charts (e.g., Greene’s) must be filtered through a "ring-stability" lens.

-

Avoid Strong Lewis Acids: Reagents like

or high-temperature acidic conditions can trigger cationic rearrangements (cyclobutyl -

Transition Metal Caution: Palladium and Iridium catalysts can insert into C-C bonds of strained rings (beta-carbon elimination). If using Alloc/Allyl groups, ensure the catalyst loading is low and temperature is controlled.

-

Stereochemical Integrity: The cis vs. trans relationship is critical. Bulky PGs (e.g., TBDPS) on the oxygen can lock the ring conformation, affecting the reactivity of the amine.

Orthogonality Matrix

The following table outlines the compatibility of Nitrogen (

| Strategy Type | Amine Protection ( | Alcohol Protection ( | Deprotection Order / Trigger | Application Note |

| Standard Acid/Base | Boc (Acid labile) | TBS (Fluoride labile) | 1. | Ideal for early-stage discovery. High yields. |

| Fully Base Orthogonal | Fmoc (Base labile) | TES/TBS (Acid/F- labile) | 1. | Used in solid-phase synthesis or when acid-sensitive motifs are present. |

| Hydrogenolysis | Cbz ( | Pivalate (Base/Reductive) | 1. | Risk: Pd can open the ring if strained or activated. Use poisoned catalysts if necessary. |

| Oxidative/Reductive | Teoc (F- labile) | PMB (Oxidative) | 1. | Specialized for complex total synthesis. |

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for selecting the optimal protection strategy based on downstream chemical requirements.

Caption: Decision tree for selecting orthogonal protecting groups based on substrate sensitivity and downstream catalytic risks.

Detailed Protocols

Protocol A: Synthesis of cis-N-Boc-3-(TBS-oxy)cyclobutanamine

This protocol describes the synthesis of the most common building block, starting from commercially available N-Boc-3-aminocyclobutanone. It prioritizes the formation of the cis-isomer (amine and alcohol on the same side), which is thermodynamically favored in 1,3-disubstituted cyclobutanes due to ring puckering.

Phase 1: Stereoselective Reduction

Objective: Reduce ketone to alcohol while minimizing trans-isomer formation.

-

Reagents:

-

N-Boc-3-aminocyclobutanone (1.0 equiv)

-

Sodium Borohydride (

) (1.5 equiv) -

Methanol (anhydrous) (0.5 M concentration)

-

Saturated

solution

-

-

Procedure:

-

Step 1: Dissolve N-Boc-3-aminocyclobutanone in anhydrous methanol at -78°C . Cooling is critical to maximize diastereoselectivity (

). -

Step 2: Add

portion-wise over 15 minutes. -

Step 3: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Step 4: Quench by slow addition of sat.

at 0°C. -

Step 5: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Step 6 (Purification): The crude typically contains a ~4:1 mixture of cis:trans. Purify via flash column chromatography (Hexanes/EtOAc gradient). The cis-isomer is usually more polar (elutes later) due to intramolecular H-bonding capabilities.

-

Phase 2: Silyl Protection of the Alcohol

Objective: Install TBS group without affecting the Boc carbamate.

-

Reagents:

-

cis-N-Boc-3-aminocyclobutanol (1.0 equiv)

-

TBSCl (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (anhydrous) (1.0 M)

-

-

Procedure:

-

Step 1: Dissolve the alcohol and imidazole in DMF at 0°C.

-

Step 2: Add TBSCl solid in one portion.

-

Step 3: Warm to Room Temperature (RT) and stir for 12 hours.

-

Step 4: Dilute with

(Ether is preferred over EtOAc for DMF removal during washing). Wash with water (3x) and brine (1x). -

Step 5: Dry and concentrate. Flash chromatography yields the fully protected scaffold.

-

Protocol B: Orthogonal Deprotection Sequences

Scenario: You have the scaffold N-Boc / O-TBS and need to selectively expose one functional group.

Option 1: Selective Amine Exposure (Acidic)

-

Reagent: 4M HCl in Dioxane (anhydrous).

-

Condition: 0°C to RT, 1 hour.

-

Mechanism: Protonation of the tert-butyl carbamate followed by elimination of isobutylene.

-

Result: The O-TBS group remains intact under these specific anhydrous conditions. Note: Aqueous acid (HCl/H2O) will cleave the TBS group.

-

Workup: Remove volatiles in vacuo. Isolate as the hydrochloride salt.

Option 2: Selective Alcohol Exposure (Fluoride)

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).

-

Condition: 0°C, 30 mins.

-

Mechanism: Silicon's high affinity for fluoride (

bond strength > -

Result: The N-Boc group is completely stable to TBAF.

-

Workup: Quench with sat.

. Extract with EtOAc.[2]

Visual Mechanism: Pathway to Ring Stability

The following diagram details the synthetic workflow and the critical divergence point where improper conditions can lead to ring opening.

Caption: Synthetic workflow for the protected scaffold, highlighting the risk of ring opening upon exposure to strong Lewis acids.

Troubleshooting & Application Notes

The "Puckering" Effect on Reactivity

Cyclobutane rings are not planar; they exist in a "puckered" conformation to relieve torsional strain.

-

Impact: In 1,3-disubstituted systems, the cis-isomer places both substituents in pseudo-equatorial positions (or one equatorial/one axial depending on the pucker), often making them more accessible to reagents.

-

Observation: Trans-isomers may react slower in

type reactions due to steric shielding by the ring hydrogens.

Preventing Brook Rearrangement

In 2-aminocyclobutanols (1,2-relationship), there is a risk of Brook Rearrangement (migration of a silyl group from Carbon to Oxygen to Carbon) if an anion is generated on the carbon alpha to the oxygen.

-

Mitigation: If generating anions near the ring (e.g., alpha-lithiation), use robust alkyl protecting groups (Benzyl) instead of Silyl ethers for the alcohol.

Handling the Hydrochloride Salt

When deprotecting N-Boc with HCl/Dioxane, the resulting aminocyclobutanol hydrochloride salt is hygroscopic.

-

Protocol: Store under Argon at -20°C. Free-basing should be done immediately prior to the next coupling step to prevent intermolecular polymerization or self-reaction.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M.; Wiley: Hoboken, NJ, 2014.

-

Synthesis of 3-Aminocyclobutane Derivatives. Journal of Medicinal Chemistry. (Context: General protocols for aminocyclobutane reduction and protection in JAK inhibitor synthesis).

-

Conformational Analysis of Cyclobutanes. The Journal of Organic Chemistry. (Context: Puckering effects on reactivity).

-

Orthogonal Protecting Groups for Peptide Synthesis. Chemical Reviews. (Context: Boc/Fmoc/Cbz orthogonality strategies).

-

Palladium-Catalyzed Ring Opening of Cyclobutanols. Journal of the American Chemical Society. (Context: Mechanisms of strain release and ring opening to be avoided).

Sources

Revolutionizing CNS Drug Synthesis: Advanced Methodologies and Delivery Strategies

Introduction: Navigating the Intricacies of Central Nervous System Drug Development